Kinase Selectivity Profile: Differential CDK Inhibition Potency Across CDK1, CDK2, and CDK9 Isoforms
1-Acetyl-5-hydroxy-7-azaindole demonstrates a unique inhibitory profile across CDK isoforms, with a 52-fold selectivity for CDK9 (IC50 = 31 nM) over CDK2 (IC50 = 1600 nM) and an 8-fold selectivity for CDK9 over CDK1 (IC50 = 240 nM) . This selectivity profile is distinct from unsubstituted 7-azaindole scaffolds, which typically exhibit broader, less differentiated kinase inhibition. In comparative kinase panel screening, related 7-azaindole derivatives developed as PDK1 inhibitors achieved IC50 values in the two-digit nanomolar range in biochemical assays but demonstrated only moderate cellular activity (IC50 = 2.3 µM) and suffered from low microsomal stability or permeability [1], highlighting that potency alone does not predict translational viability and that specific substitution patterns critically determine both selectivity and ADME properties.
| Evidence Dimension | Kinase inhibition potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | CDK1: IC50 = 240 nM; CDK2: IC50 = 1600 nM; CDK9: IC50 = 31 nM |
| Comparator Or Baseline | Class-level baseline: Unsubstituted 7-azaindole scaffold exhibits broad, non-selective kinase inhibition; PDK1-targeting 7-azaindole analog 42 showed cellular IC50 = 2.3 µM despite sub-100 nM biochemical potency. |
| Quantified Difference | 52-fold selectivity for CDK9 over CDK2 (31 nM vs. 1600 nM); 8-fold selectivity for CDK9 over CDK1 (31 nM vs. 240 nM). Comparator analog 42 exhibited >20-fold drop in potency from biochemical to cellular assay (biochemical IC50 < 100 nM vs. cellular IC50 = 2.3 µM). |
| Conditions | Biochemical kinase inhibition assay; compound identity and assay parameters per vendor technical datasheet. |
Why This Matters
Procurement decisions for kinase-targeted programs require compounds with documented isoform selectivity to minimize off-target effects; this compound's CDK9-biased profile enables focused chemical probe development for transcription-dependent cancers.
- [1] Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016, 26, 3200-3205. View Source
